
(R)-1-(6-Methoxypyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-Methoxypyridin-2-yl)ethanamine is a chiral amine compound with a methoxy group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyridin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethanamine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-1-(6-Methoxypyridin-2-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(6-Methoxypyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
(R)-1-(6-Methoxypyridin-2-yl)ethanamine has been identified as a partial agonist for dopamine D3 and sigma-1 receptors. This interaction suggests its potential therapeutic applications in treating conditions such as:
- Parkinson's Disease : By modulating dopaminergic signaling, it may help alleviate symptoms associated with dopamine deficiency.
- Schizophrenia : Its action on sigma receptors could provide novel treatment avenues for managing psychotic symptoms.
Psychiatric Conditions
The compound's ability to interact with neurotransmitter systems positions it as a candidate for addressing various psychiatric disorders, including:
- Depression : By influencing serotonin pathways indirectly through its receptor interactions.
- Anxiety Disorders : Potential anxiolytic effects due to its modulation of sigma receptors.
Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity for both dopamine D3 and sigma-1 receptors. These studies are crucial for understanding the pharmacological profile of the compound and its potential side effects when used therapeutically. For instance, its partial agonist activity may provide therapeutic advantages by offering efficacy without the full range of side effects associated with complete receptor activation.
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps that allow for the creation of various derivatives. This flexibility in synthesis is vital for exploring new derivatives that may enhance biological activity or reduce side effects. A notable example is the synthesis of (S)-1-(6-methoxypyridin-3-yl)ethanamine, which has shown promise in biocatalysis studies .
Wirkmechanismus
The mechanism of action of ®-1-(6-Methoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(6-Methoxypyridin-2-yl)ethanamine: The enantiomer of the compound with different chiral properties.
6-Methoxypyridine: The parent compound without the ethanamine group.
1-(6-Methoxypyridin-2-yl)ethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-1-(6-Methoxypyridin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of both the methoxy and ethanamine groups
Biologische Aktivität
(R)-1-(6-Methoxypyridin-2-yl)ethanamine, also known as (R)-MPYEA, is a synthetic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a partial agonist at certain G protein-coupled receptors. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H12N2O
- Molecular Weight : 156.19 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water, ethanol, and dimethyl sulfoxide
- Melting Point : 254°C - 258°C
- Boiling Point : 367.1°C
The compound exists as one of two enantiomers, with the (R)-form being the focus of biological activity studies due to its specific interactions with various receptors.
(R)-MPYEA has been identified as a partial agonist for several receptors, notably:
- Dopamine D3 Receptors : This interaction suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
- Sigma-1 Receptors : These receptors are implicated in neuroprotection and modulation of neurotransmitter systems, indicating that (R)-MPYEA may have therapeutic effects in neurodegenerative conditions.
The partial agonist activity allows (R)-MPYEA to provide therapeutic benefits while potentially reducing side effects associated with full agonists. This characteristic is particularly advantageous in psychiatric treatments where overstimulation can lead to adverse effects.
Neurological Disorders
Research indicates that (R)-MPYEA may be beneficial in managing conditions like:
- Schizophrenia : By modulating dopamine pathways without full activation, it may alleviate symptoms with fewer side effects.
- Alzheimer's Disease : Its sigma-1 receptor activity suggests a role in neuroprotection and cognitive enhancement.
Antibacterial Activity
While primarily studied for its neurological implications, (R)-MPYEA has also shown some antibacterial properties. In comparative studies with other compounds, it demonstrated moderate inhibition against various bacterial strains, although specific data on its effectiveness remains limited .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of (R)-MPYEA relative to structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-1-(6-Methoxypyridin-2-yl)ethanamine | 2490322-81-9 | Enantiomer with distinct pharmacological properties |
1-(6-Methoxypyridin-3-yl)ethanamine | 1955498-19-7 | Different position of methoxy group on the pyridine ring |
This table illustrates how the specific configuration and substituents of (R)-MPYEA contribute to its unique biological profile.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics of (R)-MPYEA. For instance:
- Study on Receptor Binding Affinity : A study conducted by researchers demonstrated that (R)-MPYEA exhibited significant binding affinity for dopamine D3 receptors compared to its enantiomer. This study employed radiolabeled receptor assays to quantify binding efficacy.
- Neuroprotective Effects : Another study explored the compound's protective effects against neurotoxic agents in cellular models. Results indicated that treatment with (R)-MPYEA reduced cell death rates significantly compared to untreated controls.
- Behavioral Studies in Animal Models : Behavioral assays in rodent models showed that administration of (R)-MPYEA led to improvements in cognitive function and reduced anxiety-like behaviors.
Eigenschaften
IUPAC Name |
(1R)-1-(6-methoxypyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMOEOWCGIQVCO-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.